NVS-ZP7-4 is a potent and orally bioavailable small molecule inhibitor of SLC39A7, a zinc channel located in the endoplasmic reticulum (ER). [, ] While its exact classification remains undefined, its role in scientific research centers around its ability to inhibit SLC39A7 and subsequently impact cellular processes reliant on this zinc channel. [, ] Specifically, NVS-ZP7-4 has shown promise in studies investigating its effects on:
NVS-ZP7-4 is a chemical compound identified as a potent inhibitor of the zinc transporter SLC39A7, commonly known as ZIP7. This compound has gained attention in scientific research for its role in modulating zinc levels within cells and its potential therapeutic applications, particularly in the context of cancer and other diseases influenced by zinc signaling. The discovery of NVS-ZP7-4 emerged from a Notch pathway screening process aimed at identifying novel chemical tools to probe the effects of zinc modulation in cellular environments .
NVS-ZP7-4 falls under the category of small molecule inhibitors and is classified specifically as a ZIP7 inhibitor. Its mechanism of action primarily involves the disruption of zinc transport from the endoplasmic reticulum to the cytoplasm, thereby influencing various cellular processes including apoptosis and cell proliferation .
The synthesis of NVS-ZP7-4 involves several organic chemistry techniques that ensure high purity and efficacy. While specific synthetic routes are proprietary, general methods typically include:
Technical details regarding the exact synthetic pathway have not been disclosed in public literature, reflecting common practices in pharmaceutical development where proprietary methods are often kept confidential.
NVS-ZP7-4 possesses a unique molecular structure that facilitates its interaction with ZIP7. While detailed structural data such as crystallography images are not publicly available, it is understood that the compound's design allows for effective binding to the target protein.
NVS-ZP7-4 engages in specific chemical interactions that inhibit ZIP7 activity. The primary reaction involves:
Technical details about secondary reactions or metabolic pathways influenced by NVS-ZP7-4 remain under investigation.
The mechanism by which NVS-ZP7-4 exerts its effects involves several key processes:
Relevant data regarding these properties can be critical for researchers looking to utilize NVS-ZP7-4 in experimental setups.
NVS-ZP7-4 has several promising applications in scientific research:
Zinc (Zn²⁺) serves as a critical second messenger in signal transduction pathways, influencing enzyme activity, transcription factor function, and cellular metabolism. Homeostasis is tightly regulated by two transporter families:
These transporters enable spatiotemporal zinc distribution, with cytoplasmic "zinc waves" activating kinases and phosphatases. Dysregulation contributes to cancer, inflammation, and metabolic disorders [3] [10].
Table 1: Major Zinc Transporter Families
Family | Function | Key Members | Subcellular Localization |
---|---|---|---|
ZnT (SLC30A) | Zn²⁺ efflux | ZnT4, ZnT5/6, ZnT7 | Golgi, Vesicles |
ZIP (SLC39A) | Zn²⁺ influx | ZIP7, ZIP9, ZIP13 | ER, Plasma Membrane |
ZIP7 resides predominantly in the endoplasmic reticulum (ER) membrane and exhibits unique characteristics:
ZIP7-mediated zinc flux regulates key processes:
"Phosphorylation of ZIP7 stimulates zinc release from the ER, providing a signal transduction pathway for cell surface receptors to regulate downstream kinases" [3].
ZIP7 overexpression drives oncogenic pathways in multiple malignancies:
Table 2: ZIP7 Dysregulation in Human Cancers
Cancer Type | ZIP7 Alteration | Consequence | Clinical Correlation |
---|---|---|---|
Breast Cancer | Overexpression (basal/Her2 subtypes) | Endocrine resistance, Notch activation | Metastasis, poor prognosis [3] |
Colorectal Cancer | Upregulation in tumors | Enhanced proliferation, apoptosis evasion | Adverse outcomes [3] |
Hepatocellular Carcinoma | Elevated activity | PI3K/AKT hyperactivation | Tumor progression [2] |
Gastric Cancer | miR-139-5p downregulation | Akt/mTOR activation | Cell migration [3] |
Mechanistically, ZIP7-mediated zinc release:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1